Cas no 1186496-68-3 (1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-)
1186496-68-3 structure
Product Name:1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-
Numéro CAS:1186496-68-3
Le MF:C30H47NO4
Mégawatts:485.698489427567
CID:837075
PubChem ID:75034218
Update Time:2024-11-03
1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]- Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-
- (3β,7R,8α,13R)-23-[(1R,4R,5S)-1,4-Dimethyl-2,8-dioxabicyclo[3.2.1 ]oct-4-yl]-13-hydroxydaphnan-23-one
- 11-Hydroxycodaphniphylline
- 1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,...
- 1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-h
- 1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indo
- (3Beta,7R,8Alpha,13R)-23-[(1R,4R,5S)-1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-13-hydroxydaphnan-23-one
- [ "" ]
- 1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(8-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)propan-1-one
- 1186496-68-3
-
- Piscine à noyau: 1S/C30H47NO4/c1-18(2)20-8-12-27(4)19-15-23(33)30-11-6-7-21(30)29(27,25(20)31(30)16-19)14-9-22(32)26(3)17-34-28(5)13-10-24(26)35-28/h18-21,23-25,33H,6-17H2,1-5H3/t19-,20-,21+,23-,24-,25+,26+,27+,28+,29+,30+/m1/s1
- La clé Inchi: JENRSDUHJGGCGW-UZDIEEROSA-N
- Sourire: O[C@H]1[C@@]23N4[C@@H]5[C@@]([C@@H]2CCC3)(CCC([C@]2([C@H]3CC[C@](C)(O3)OC2)C)=O)[C@@]([C@@H](C4)C1)(C)CC[C@@H]5C(C)C
Propriétés calculées
- Qualité précise: 485.35100
- Masse isotopique unique: 485.35050898g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 5
- Complexité: 937
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 11
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.614
- Surface topologique des pôles: 59Ų
Propriétés expérimentales
- Couleur / forme: Powder
- Le PSA: 59.00000
- Le LogP: 4.88150
1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]- Informations de sécurité
- Conditions de stockage:Conservation de la température ambiante, 2 - 8 ℃ mieux
1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]- Littérature connexe
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
1186496-68-3 (1-Propanone, 1-[(1R,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl]-3-[(3aS,4S,4aS,5R,8S,8aR,8bS,10S,12R)-octahydro-12-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot